1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine
Overview
Description
1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is a heterocyclic compound belonging to the class of imidazopyridines with a fused cyclopropyl ring. Synthesized in the early 2000s, it has demonstrated significant biological activity, making it a promising compound for research in various fields, including medicinal chemistry.
Preparation Methods
The synthesis of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine involves several methodologies. One common approach is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazopyridine core. This process often involves the use of brominating agents to introduce the bromo substituent at the desired position . Industrial production methods typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.
Cycloaddition Reactions: The imidazopyridine core can participate in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include brominating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Biochemistry: The compound is used in studies involving enzyme inhibition and protein interactions.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is unique due to its fused cyclopropyl ring, which imparts distinct chemical and biological properties. Similar compounds include:
Imidazo[1,2-a]pyridines: These compounds share the imidazopyridine core but lack the cyclopropyl ring.
Imidazo[1,5-a]pyridine derivatives: Variants with different substituents at various positions on the ring.
These comparisons highlight the uniqueness of this compound in terms of its structural and functional attributes.
Properties
IUPAC Name |
1-bromo-3-cyclopropylimidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRGLMSPLUGYES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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